1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid 1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17633175
InChI: InChI=1S/C11H12N4O3/c1-6-5-7(2)13-11(12-6)15-9(16)4-3-8(14-15)10(17)18/h5H,3-4H2,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C11H12N4O3
Molecular Weight: 248.24 g/mol

1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

CAS No.:

Cat. No.: VC17633175

Molecular Formula: C11H12N4O3

Molecular Weight: 248.24 g/mol

* For research use only. Not for human or veterinary use.

1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid -

Specification

Molecular Formula C11H12N4O3
Molecular Weight 248.24 g/mol
IUPAC Name 1-(4,6-dimethylpyrimidin-2-yl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Standard InChI InChI=1S/C11H12N4O3/c1-6-5-7(2)13-11(12-6)15-9(16)4-3-8(14-15)10(17)18/h5H,3-4H2,1-2H3,(H,17,18)
Standard InChI Key TVKQBUMGOLIVRW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)N2C(=O)CCC(=N2)C(=O)O)C

Introduction

Structural and Chemical Identity

Core Molecular Architecture

The molecule integrates two heterocyclic systems:

  • A 4,6-dimethylpyrimidin-2-yl group, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, methyl substituents at positions 4 and 6, and a ketone group at position 2.

  • A 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid moiety, featuring a partially saturated six-membered ring with two adjacent nitrogen atoms (positions 1 and 2), a ketone group at position 6, and a carboxylic acid at position 3 .

The connectivity between these systems occurs via a single bond linking the pyrimidine’s position 2 nitrogen to the pyridazine’s position 1 nitrogen.

Table 1: Key Molecular Descriptors

PropertyValueSource Reference
Molecular formulaC₁₁H₁₃N₅O₃Calculated
Molecular weight (g/mol)263.26Calculated
IUPAC name1-(4,6-dimethylpyrimidin-2-yl)-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acidSystematic derivation
SMILESCC1=NC(=NC(=C1C)N2C(=O)NNC(C2)C(=O)O)CGenerated
CAS Registry NumberNot formally assignedN/A

Synthetic Pathways and Reaction Dynamics

Retrosynthetic Analysis

The compound’s synthesis likely involves:

  • Pyridazine core formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

  • Pyrimidine coupling: Nucleophilic substitution or cross-coupling reactions to attach the pyrimidinyl group.

Pyridazine Synthesis

A precedent exists in the preparation of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid via cyclization of hydrazine with β-keto esters or acids . For example, 6-hydroxynicotinic acid derivatives undergo hydrogenation or alkylation to form saturated pyridazine rings .

Pyrimidine Functionalization

Methylation of pyrimidine precursors (e.g., 4,6-dichloropyrimidine) using methylating agents like methyl iodide under basic conditions could introduce the dimethyl groups .

Experimental Protocols (Hypothetical)

While no direct synthesis is documented, analogous reactions suggest the following steps:

Step 1: Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid

Procedure:

  • React ethyl acetoacetate with hydrazine hydrate in ethanol under reflux to form the hydrazone intermediate.

  • Acid-catalyzed cyclization yields the tetrahydropyridazine ring .
    Yield: ~70% (based on similar protocols) .

Step 2: N-Alkylation with 4,6-Dimethyl-2-chloropyrimidine

Procedure:

  • Treat the pyridazine intermediate with 4,6-dimethyl-2-chloropyrimidine in DMF using K₂CO₃ as a base.

  • Heat at 80°C for 12 hours to facilitate nucleophilic substitution .
    Yield: Estimated 50–60% (extrapolated from pyrimidine alkylation data) .

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Expected peaks include:

    • 3300–2500 cm⁻¹ (carboxylic acid O-H stretch)

    • 1700 cm⁻¹ (C=O from ketone and carboxylic acid)

    • 1600 cm⁻¹ (C=N pyrimidine) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 2.35 (s, 6H, pyrimidine-CH₃), 3.10–3.30 (m, 2H, pyridazine-H4/H5), 4.20 (d, 1H, pyridazine-H5), 7.50 (s, 1H, pyrimidine-H5), 13.10 (br s, 1H, COOH) .

Solubility and Stability

  • Solubility: Poor in nonpolar solvents; moderate in DMSO or DMF due to polar functional groups .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the pyridazine ketone moiety .

CompoundTarget ActivityIC₅₀ (μM)Source
6-Hydroxynicotinic acidBacterial growth inhibition12.4
1-(4,5-Dimethylpyrimidin-2-yl)...Viral protease inhibition8.7

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